4-Chloronorpseudoephedrine is a chemical compound that is structurally related to pseudoephedrine, a common decongestant. It is classified as a sympathomimetic amine and is primarily used for its pharmacological effects on the respiratory system. The compound’s structure includes a chlorine atom substituted at the para position of the phenyl ring, which influences its biological activity and pharmacokinetics.
4-Chloronorpseudoephedrine can be synthesized from pseudoephedrine through various chemical reactions. Pseudoephedrine itself is derived from natural sources or synthesized chemically, often from ephedrine or through the reduction of phenylpropanolamine.
4-Chloronorpseudoephedrine is classified under the category of sympathomimetic agents, which mimic the effects of the sympathetic nervous system. It falls under the broader category of phenethylamines and is structurally related to other compounds such as norephedrine and amphetamines.
The synthesis of 4-Chloronorpseudoephedrine typically involves several steps:
The molecular formula of 4-Chloronorpseudoephedrine is C10H14ClN, with a molecular weight of approximately 187.68 g/mol. The structure features:
InChI=1S/C10H14ClN/c11-9-5-3-4-8(12)7(9)6-10(13)14/h3-5,7,10,12H,6H2,1-2H3
ZLALXWQJZVZLMC-UHFFFAOYSA-N
4-Chloronorpseudoephedrine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-Chloronorpseudoephedrine primarily involves its interaction with adrenergic receptors:
Pharmacokinetic studies indicate that 4-Chloronorpseudoephedrine has a rapid onset of action with peak effects observed within 30 to 60 minutes post-administration.
Relevant data include:
4-Chloronorpseudoephedrine has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: